![molecular formula C10H22 B1265057 [S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
[S,(+)]-4-Methylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane, 4-methyl- is an alkane.
Wissenschaftliche Forschungsanwendungen
Viscosity and Surface Tension of Branched Alkanes
A study by Klein et al. (2018) explored the properties of branched alkanes, including 4-methylnonane. They focused on the liquid viscosity, surface tension, and liquid density of these substances, finding that their physical properties can be accurately modeled using appropriate equations, contributing to a better understanding of their behavior under different conditions (Klein et al., 2018).
Synthesis of Flavor Compounds
Y. Kato and Y. Yuasa (2001) demonstrated a practical synthesis method for 3-methylnonane-2,4-dione, a compound related to 4-methylnonane, known for its intense strawlike and fruity flavor. This study highlights the potential for synthesizing flavor compounds using branched alkanes (Kato & Yuasa, 2001).
Mixing Properties of Decane Isomers
Research by Awwad et al. (1987) investigated the excess molar volumes of various decane isomers, including 4-methylnonane, when mixed with normal hexadecane. Their findings contribute to the understanding of the mixing properties of these substances and their potential applications in various fields (Awwad et al., 1987).
Molecular Dynamics in Zeolites
A study by Webb III and Grest (1998) utilized molecular dynamics simulations to measure the self-diffusion constant of various alkanes, including n-methylnonanes like 4-methylnonane. Their research provides insights into how molecular structures influence diffusion in zeolites, which is crucial for understanding shape-selective catalysis (Webb III & Grest, 1998).
Eigenschaften
Produktname |
[S,(+)]-4-Methylnonane |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
(4S)-4-methylnonane |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
IALRSQMWHFKJJA-JTQLQIEISA-N |
Isomerische SMILES |
CCCCC[C@@H](C)CCC |
Kanonische SMILES |
CCCCCC(C)CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



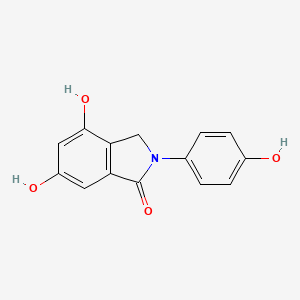
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
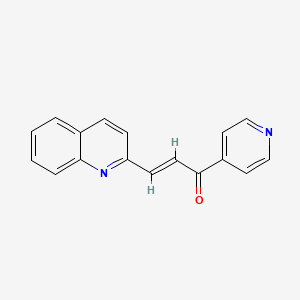

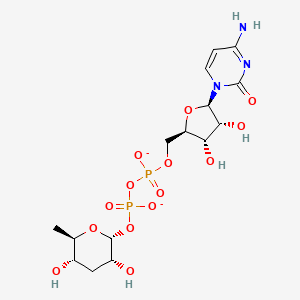
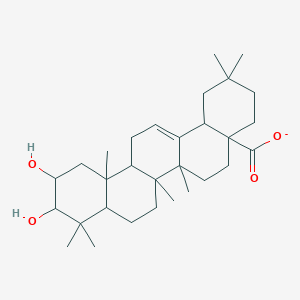
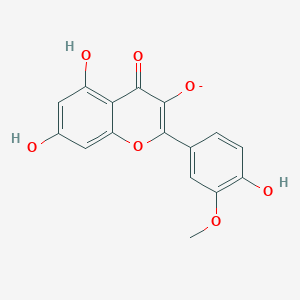
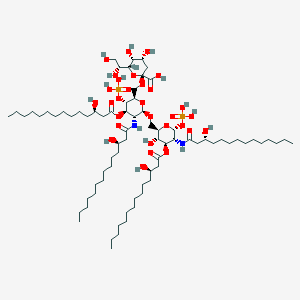
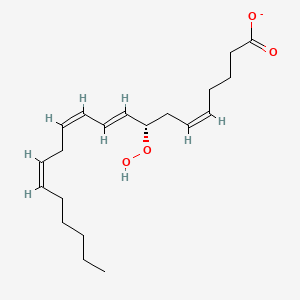
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
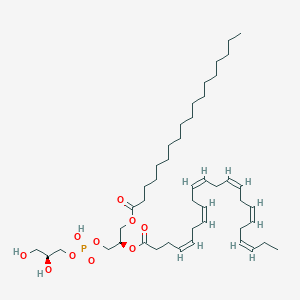
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)